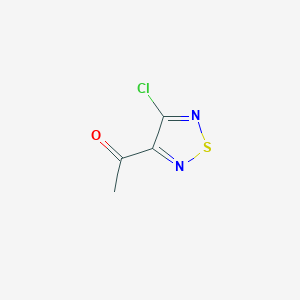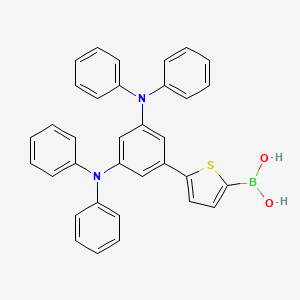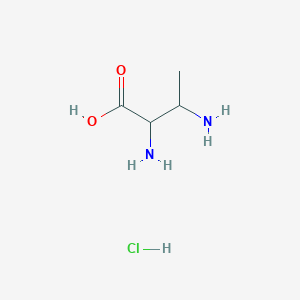
2,3-Diaminobutanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also known as butanoic acid, 2,3-diamino-, hydrochloride (1:1) .
- The compound has a melting point of 199-201°C .
2,3-Diaminobutanoic acid hydrochloride: (CAS: 1079047-77-0) is a chemical compound with the molecular formula C₄H₁₀N₂O₂·ClH.
Preparation Methods
Synthetic Routes: The synthetic routes for 2,3-diaminobutanoic acid hydrochloride are not explicitly mentioned in the available sources. it can be synthesized through appropriate chemical reactions.
Industrial Production Methods: Information on industrial-scale production methods is limited, but it likely involves specialized processes and purification steps.
Chemical Reactions Analysis
Reactions: 2,3-Diaminobutanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The products formed from these reactions would include derivatives of 2,3-diaminobutanoic acid.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May have applications in peptide chemistry or as a precursor for bioactive compounds.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Its use in industry may involve specialty chemicals or materials.
Mechanism of Action
- The specific mechanism by which 2,3-diaminobutanoic acid hydrochloride exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
- Unfortunately, information on similar compounds is not readily available in the sources provided.
Properties
Molecular Formula |
C4H11ClN2O2 |
|---|---|
Molecular Weight |
154.59 g/mol |
IUPAC Name |
2,3-diaminobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-2(5)3(6)4(7)8;/h2-3H,5-6H2,1H3,(H,7,8);1H |
InChI Key |
NEHFUDRQKLUYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



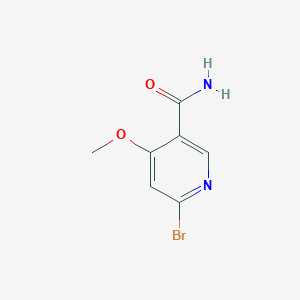
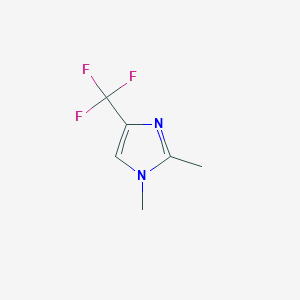

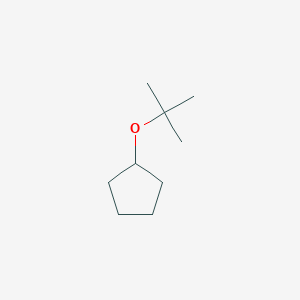
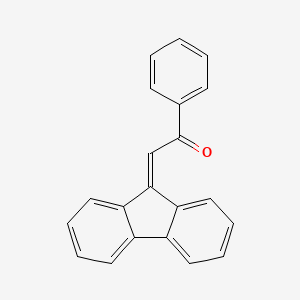
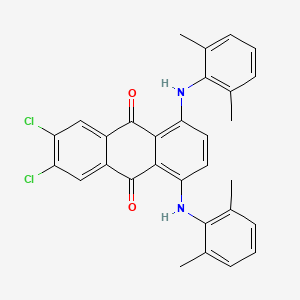
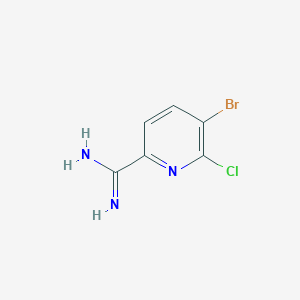
![[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid](/img/structure/B13133150.png)

